3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid
Overview
Description
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Diagnostic and Pharmacokinetic Studies
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid has been utilized in diagnostic and pharmacokinetic studies. A study by Muskiet et al. (1981) developed a gas-chromatographic method for quantitatively determining its derivatives, aiding in the diagnosis and follow-up of patients with functional tumors and in pharmacokinetic studies of aromatic amino acids.
2. Metabolism Studies
This compound has been significant in metabolism studies. Daniel, Gage, and Jones (1968) investigated its metabolites in rats and humans, providing insights into interspecies metabolic differences. Similarly, Liu and Mabury (2021) identified it as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants.
3. Chemical Synthesis
The compound's role in chemical synthesis is highlighted by Yi Lai (2003), who synthesized 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a related compound, demonstrating its relevance in organic synthesis.
4. Spectroscopic and Structural Analysis
It has been the subject of detailed spectroscopic and structural analysis. For instance, Mathammal et al. (2016) conducted a study combining experimental and theoretical approaches to understand its molecular structure and vibrational spectra.
5. Antioxidant Behavior Studies
The compound's derivatives have been investigated for their antioxidant behavior. Research by Manteghi, Ahmadi, and Arabi (2016) synthesized monomeric antioxidants from its esters and evaluated their antioxidant activity in polymers.
6. Food Contact Material Safety
It has also been assessed for safety in food contact materials. A study by Flavourings (2011) conducted a risk assessment of a related compound, indicating its relevance in food safety.
Properties
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGIWHWWWXXME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379388 | |
Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-03-6 | |
Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1611-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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